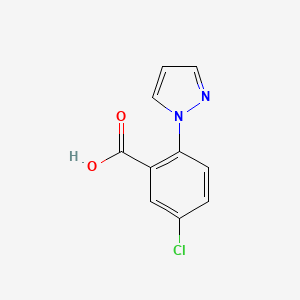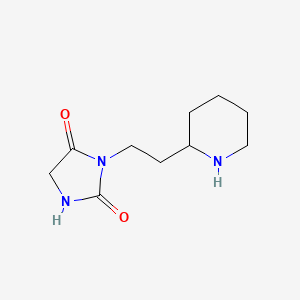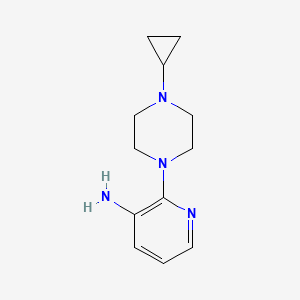
2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine
Overview
Description
It is a structural analog of acetylcholine, an endogenous neurochemical involved in various physiological processes.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . Therefore, it’s plausible that 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine might also target the same organism.
Mode of Action
Related compounds have been synthesized and investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens . It’s possible that this compound interacts with its targets in a similar manner.
Biochemical Pathways
A study on similar compounds describes the implementation of a biochemical and biophysical screening strategy to identify and optimize small molecule akt1 inhibitors . It’s possible that this compound might affect similar pathways.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . Therefore, it’s plausible that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of bases like DBU and solvents like toluene.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of automated solid-phase synthesis techniques. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the function of acetylcholine receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: An anti-tubercular agent.
Uniqueness
2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine is unique due to its structural similarity to acetylcholine, which allows it to interact with acetylcholine receptors and potentially modulate neurological functions.
Properties
IUPAC Name |
2-(4-cyclopropylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-2-1-5-14-12(11)16-8-6-15(7-9-16)10-3-4-10/h1-2,5,10H,3-4,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJRTPZBOLZFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


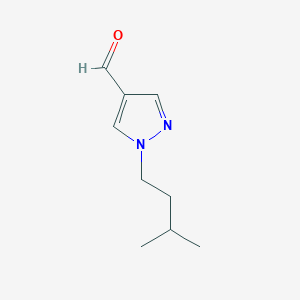

![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)
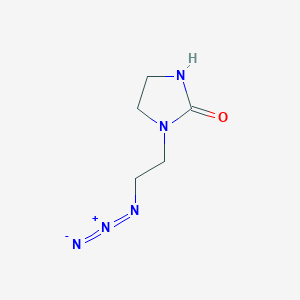

![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)

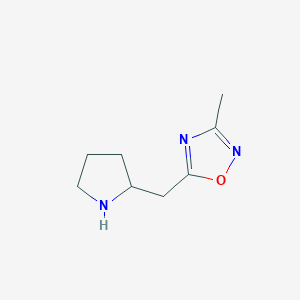

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)
